molecular formula C11H20N2O2 B11793524 (R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid

(R)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid

Cat. No.: B11793524
M. Wt: 212.29 g/mol
InChI Key: XELVEVXUMPRQOE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is a chiral compound that features a piperidine ring substituted with a cyclopropylmethylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylmethylamino Group: This step involves the substitution of a suitable leaving group on the piperidine ring with cyclopropylmethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the piperidine ring or the acetic acid moiety, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopropylmethylamino group.

    Reduction: Reduced forms of the piperidine ring and acetic acid moiety.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and effects on biological systems.

Medicine

In medicinal chemistry, ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of ®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethylamino group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The acetic acid moiety may also contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid
  • 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)propanoic acid
  • 2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)butanoic acid

Uniqueness

®-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-2-(3-((Cyclopropylmethyl)amino)piperidin-1-yl)acetic acid. The presence of the cyclopropylmethylamino group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

2-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]acetic acid

InChI

InChI=1S/C11H20N2O2/c14-11(15)8-13-5-1-2-10(7-13)12-6-9-3-4-9/h9-10,12H,1-8H2,(H,14,15)/t10-/m1/s1

InChI Key

XELVEVXUMPRQOE-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CC(=O)O)NCC2CC2

Canonical SMILES

C1CC(CN(C1)CC(=O)O)NCC2CC2

Origin of Product

United States

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